molecular formula C12H27Cl2N2O3P B14716480 N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine CAS No. 18229-00-0

N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine

Cat. No.: B14716480
CAS No.: 18229-00-0
M. Wt: 349.23 g/mol
InChI Key: BFURJFJSIFGGCL-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine is a chemical compound primarily used in synthetic organic chemistry. It is known for its role as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine typically involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the product. The production process is designed to minimize waste and optimize resource utilization .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various phosphorodiamidate derivatives .

Scientific Research Applications

N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of phosphorodiamidate-based compounds.

    Biology: Studied for its potential effects on cellular processes and DNA interactions.

    Medicine: Investigated for its cytotoxic properties and potential use in cancer treatment.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The compound’s structure allows it to participate in nucleophilic substitution reactions, which can result in the modification of biological molecules such as DNA. This mechanism is particularly relevant in its potential use as a cytotoxic agent in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable reagent in synthetic organic chemistry and a potential candidate for cancer treatment .

Properties

CAS No.

18229-00-0

Molecular Formula

C12H27Cl2N2O3P

Molecular Weight

349.23 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine

InChI

InChI=1S/C6H14Cl2NO3P.C6H13N/c1-2-12-13(10,11)9(5-3-7)6-4-8;7-6-4-2-1-3-5-6/h2-6H2,1H3,(H,10,11);6H,1-5,7H2

InChI Key

BFURJFJSIFGGCL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N

Origin of Product

United States

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